molecular formula C8H14 B13797283 5-Methyl-3-heptyne CAS No. 61228-09-9

5-Methyl-3-heptyne

Cat. No.: B13797283
CAS No.: 61228-09-9
M. Wt: 110.20 g/mol
InChI Key: UCTGGLKZKKZBNO-UHFFFAOYSA-N
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Description

5-Methyl-3-heptyne is an organic compound belonging to the alkyne family, characterized by a carbon-carbon triple bond Its molecular formula is C8H14, and it is a branched alkyne with a methyl group attached to the third carbon of the heptyne chain

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Methyl-3-heptyne can be synthesized through several methods, including:

    Dehydrohalogenation of Vicinal Dihalides: This method involves the elimination of hydrogen halides from vicinal dihalides using a strong base like sodium amide (NaNH2) in liquid ammonia. The reaction proceeds through an E2 mechanism, forming the alkyne.

    Alkylation of Terminal Alkynes: Terminal alkynes can be alkylated using alkyl halides in the presence of a strong base like sodium amide.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the above-mentioned methods, optimized for yield and purity. The choice of method depends on the availability of starting materials and the desired scale of production.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-3-heptyne undergoes various chemical reactions, including:

Common Reagents and Conditions

    Hydrogenation: Pd/C catalyst, hydrogen gas, room temperature.

    Halogenation: Bromine or chlorine, inert solvent like dichloromethane, room temperature.

    Hydrohalogenation: Hydrogen halides (HCl, HBr), room temperature.

    Oxidation: Potassium permanganate (KMnO4) or ozone (O3), aqueous or organic solvent, room temperature.

Major Products Formed

Scientific Research Applications

5-Methyl-3-heptyne has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes and proteins.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 5-Methyl-3-heptyne involves its interaction with various molecular targets and pathways. As an alkyne, it can participate in nucleophilic addition reactions, where the triple bond acts as an electron-rich site, reacting with electrophiles. The compound’s reactivity is influenced by the presence of the methyl group, which can affect the steric and electronic properties of the molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methyl-3-heptyne is unique due to its specific branching and the position of the triple bond, which can influence its reactivity and interactions with other molecules. The presence of the methyl group at the third carbon adds steric hindrance and can affect the compound’s chemical behavior compared to its straight-chain or differently branched analogs .

Properties

CAS No.

61228-09-9

Molecular Formula

C8H14

Molecular Weight

110.20 g/mol

IUPAC Name

5-methylhept-3-yne

InChI

InChI=1S/C8H14/c1-4-6-7-8(3)5-2/h8H,4-5H2,1-3H3

InChI Key

UCTGGLKZKKZBNO-UHFFFAOYSA-N

Canonical SMILES

CCC#CC(C)CC

Origin of Product

United States

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